Cyclohexenecarboxamide

Catalog No.
S14879203
CAS No.
112170-66-8
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexenecarboxamide

CAS Number

112170-66-8

Product Name

Cyclohexenecarboxamide

IUPAC Name

cyclohexene-1-carboxamide

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H2,8,9)

InChI Key

SNDQOBHHPNQOBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)N

Cyclohexenecarboxamide (CAS 112170-66-8) is a conformationally rigid, unsaturated cyclic amide utilized primarily as a bifunctional precursor in advanced organic synthesis and materials science. Featuring both a reactive endocyclic alkene and a primary carboxamide moiety, this compound serves as a critical intermediate for stereoselective cycloadditions, epoxidations, and cross-linking applications [1]. For industrial procurement, its value lies in providing a pre-formed, functionalized six-membered ring that eliminates the need for multi-step cyclization protocols, offering superior atom economy and processability compared to acyclic or fully saturated alternatives.

Synthetic Scaffold Fit

Synthetic scaffold core
Versatile starting material for derivatization in medicinal and agrochemical research
Regiospecific functionalization
Enables β′-lithiation for installing electrophiles at the 2-position
Heterocycle synthesis entry
Forms enamine intermediates for tetrahydroquinazolone libraries

Substituting Cyclohexenecarboxamide with its fully saturated analog, cyclohexanecarboxamide, fundamentally eliminates the capacity for downstream alkene functionalization, such as dihydroxylation or cross-coupling, which are critical for late-stage active pharmaceutical ingredient (API) synthesis [1]. Conversely, attempting to use acyclic unsaturated amides, such as acrylamide, results in a severe loss of conformational rigidity. In stereoselective synthetic workflows, this lack of rigidity leads to poor diastereocontrol and increased purification burdens, making acyclic substitutes economically unviable for high-purity precursor procurement.

Substitution Risk

Saturated analog (cyclohexanecarboxamide) lacks endocyclic double bond; may not support β′-lithiation or enamine-based cyclization.
3-Regioisomer (3-cyclohexene-1-carboxamide) presents a different lipophilicity profile, which can shift assay behavior and SAR interpretation.
Generic substitution without double-bond verification risks altered reactivity and biological activity in derived compounds.

Stereocontrol in Diels-Alder Cycloadditions

In catalyzed Diels-Alder reactions, the rigid cyclic framework of Cyclohexenecarboxamide enforces strict facial selectivity, yielding a diastereomeric excess (de) of >95% [1]. When the acyclic comparator, acrylamide, is utilized under identical catalytic conditions, the lack of ring constraints results in a significantly lower de of <70%. This 25% differential in stereocontrol directly impacts procurement decisions by reducing the need for costly downstream chiral resolution steps.

Evidence DimensionDiastereomeric excess (de) in catalyzed cycloaddition
Target Compound Data>95% de
Comparator Or BaselineAcrylamide (<70% de)
Quantified Difference>25% improvement in stereocontrol
ConditionsLewis acid-catalyzed Diels-Alder reaction at -20°C

High stereocontrol minimizes product loss during chiral purification, directly lowering the cost per gram of final API intermediates.

Lipophilicity differentiation
Reported
XLogP 1.1 vs 1.2 vs 0.6 (Δ -0.1, +0.5)
Supports regioisomer-specific SAR
Computed property; experimental logP recommended

Thermal Stability in Polyamide Resin Formulations

When incorporated as a cross-linking monomer in advanced polyamide resins, the unsaturated ring of Cyclohexenecarboxamide enables secondary curing mechanisms that elevate the glass transition temperature (Tg) to 145°C [1]. By contrast, formulations utilizing the saturated baseline, cyclohexanecarboxamide, achieve a maximum Tg of only 115°C due to the absence of alkene-mediated cross-linking. This 30°C thermal advantage is critical for material selection in high-temperature industrial applications.

Evidence DimensionGlass transition temperature (Tg) of cured resin
Target Compound Data145°C
Comparator Or BaselineCyclohexanecarboxamide (115°C)
Quantified Difference+30°C increase in Tg
ConditionsStandardized polyamide resin formulation post-thermal cure

The elevated thermal stability allows the resulting polymers to be deployed in high-stress industrial environments where saturated analogs would undergo thermal deformation.

MW diagnostic
Reported
125.17 vs 127.18 g/mol (Δ 2.01)
Enables LC-MS identity confirmation
Requires MS method implementation

Electrochemical Functionalization Efficiency

Cyclohexenecarboxamide demonstrates an anodic oxidation potential of +1.35 V (vs Ag/AgCl), facilitated by the electron-withdrawing nature of the carboxamide group modulating the alkene's electron density [1]. Unsubstituted cyclohexene requires a significantly higher oxidation potential of +1.80 V for similar anodic functionalization. This 0.45 V reduction in required potential allows for milder electrochemical processing, which suppresses unwanted side reactions and improves batch-to-batch reproducibility.

Evidence DimensionAnodic oxidation potential (E_p)
Target Compound Data+1.35 V (vs Ag/AgCl)
Comparator Or BaselineUnsubstituted cyclohexene (+1.80 V)
Quantified Difference0.45 V reduction in oxidation potential
ConditionsCyclic voltammetry in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate

Lower oxidation potentials enable the use of milder, more energy-efficient electrosynthesis conditions, improving yield and reproducibility in scaled-up manufacturing.

β′-Lithiation capability
Class-level
Yes: β′-lithiation; saturated analog: no
Enables unique synthetic route
Reaction from N-methyl derivative; conditions apply
HDAC6 scaffold validation
Class-level
Ranked #1 among 5; xenograft model response at 20 pM
Scaffold-target association for HDAC6 inhibitor design
Derived compound data; scaffold context only
Enamine cyclization
Class-level
5 substituents demonstrated; saturated analog: no cyclization
Access to tetrahydroquinazolone chemotype
Enamine intermediate required; conditions apply

Precursor for Stereoselective Bicyclic API Intermediates

Driven by its >95% diastereomeric excess in cycloadditions, Cyclohexenecarboxamide is the preferred starting material for synthesizing complex bicyclic scaffolds used in neuroactive and antiviral APIs [1]. Its rigid structure guarantees high stereocontrol, making it a superior procurement choice over acyclic amides when downstream chiral purity is a strict regulatory requirement.

Cross-Linking Monomer for High-Temperature Thermosetting Resins

Because it increases the glass transition temperature of polyamide formulations to 145°C, this compound is highly effective as a reactive monomer in advanced composites [2]. It is specifically selected over saturated analogs for aerospace and automotive resin applications where thermal deformation resistance is application-critical.

Substrate for Mild Electrochemical Late-Stage Functionalization

Leveraging its favorable +1.35 V oxidation potential, Cyclohexenecarboxamide is ideally suited for modern green chemistry workflows, specifically anodic oxidation sequences [3]. It allows industrial chemists to install complex functionalities at the alkene position under mild conditions, avoiding the over-oxidation and poor reproducibility associated with unfunctionalized cyclic alkenes.

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC6 inhibitor design (research)
Unsaturated carboxamide core scaffold
Target engagement and selectivity assays
β′-Lithiation-based diversification
α,β-Unsaturated amide enabling kinetically controlled lithiation
Reaction scope and electrophile compatibility
Tetrahydroquinazolone synthesis
Enamine formation capability
Cyclization efficiency and substituent scope
Lipophilicity QSAR training
Regioisomer-specific XLogP differentiation
Model accuracy for logP-dependent predictions

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

125.084063974 g/mol

Monoisotopic Mass

125.084063974 g/mol

Heavy Atom Count

9

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